molecular formula C28H22N4O4S2 B14170577 Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-

Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-

Cat. No.: B14170577
M. Wt: 542.6 g/mol
InChI Key: KFZPTDDOOCZSCV-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a pyrrolo[2,3-b]pyridine core substituted with a 1H-indol-4-yl group at position 4 and a 4-methylphenylsulfonyl moiety at position 1. The sulfonamide group (-SO₂NH₂) is a critical pharmacophore known for its role in inhibiting carbonic anhydrases (CAs) and other enzymatic targets . The pyrrolo[2,3-b]pyridine scaffold is a nitrogen-rich heterocycle that enhances binding affinity to biological targets through π-π stacking and hydrogen bonding . The 4-methylphenylsulfonyl group may improve metabolic stability and membrane permeability, while the indole substituent could modulate selectivity toward specific isoforms of CAs or kinases .

Properties

Molecular Formula

C28H22N4O4S2

Molecular Weight

542.6 g/mol

IUPAC Name

3-[4-(1H-indol-4-yl)-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-2-yl]benzenesulfonamide

InChI

InChI=1S/C28H22N4O4S2/c1-18-8-10-20(11-9-18)38(35,36)32-27(19-4-2-5-21(16-19)37(29,33)34)17-25-23(12-15-31-28(25)32)22-6-3-7-26-24(22)13-14-30-26/h2-17,30H,1H3,(H2,29,33,34)

InChI Key

KFZPTDDOOCZSCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)C4=C5C=CNC5=CC=C4)C6=CC(=CC=C6)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Initial Pyrrolo[2,3-b]Pyridine Formation

The pyrrolo[2,3-b]pyridine scaffold is synthesized via Suzuki-Miyaura coupling between 5-bromo-7-azaindole and phenylboronic acid. Key conditions include:

  • Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)).
  • Solvent system : 2.5:1 dioxane/water at 80°C under nitrogen.
  • Yield : 85–92% after purification via ion-exchange resin.

Bromination at Position 3

Selective bromination of the pyrrolo[2,3-b]pyridine core is achieved using N-bromosuccinimide (NBS) in dichloromethane with triethylamine.

  • Reaction time : 1–16 hours at room temperature.
  • Yield : 78–85%.

Tosyl Protection of the Pyrrole Nitrogen

The nitrogen at position 1 is protected using p-toluenesulfonyl chloride (TsCl) under biphasic conditions:

  • Base : 6N NaOH with tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst.
  • Solvent : Dichloromethane.
  • Yield : 90–95%.

Installation of the Benzenesulfonamide Group at Position 3

Buchwald-Hartwig Amination

A palladium-catalyzed amination introduces the sulfonamide:

  • Substrate : 3-Bromo intermediate from Step 2.1.
  • Amine : Benzenesulfonamide.
  • Catalyst : Pd₂(dba)₃ with Xantphos.
  • Base : Cs₂CO₃ in toluene at 110°C.
  • Yield : 60–68%.

Alternative Sulfonation Route

Direct sulfonation using benzenesulfonyl chloride in dichloromethane with pyridine as a base:

  • Reaction time : 2 hours at 0°C to room temperature.
  • Yield : 70–75%.

Deprotection and Final Purification

Removal of the Tosyl Group

The tosyl protecting group is cleaved using tetrabutylammonium fluoride (TBAF) in THF at 70°C:

  • Reaction time : 2–4 hours.
  • Yield : 85–90%.

Chromatographic Purification

Final purification is achieved via preparative HPLC :

  • Column : Xterra Prep RP (30 × 100 mm).
  • Mobile phase : Gradient of acetonitrile/water with 0.1% TFA.
  • Purity : >98% (HPLC).

Analytical Data and Characterization

Spectral Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, indole-H), 7.89 (s, 1H, pyrrolo-H), 7.62–7.58 (m, 4H, aromatic), 7.35 (d, J = 8.5 Hz, 2H, tosyl-H), 6.98 (s, 1H, NH), 2.45 (s, 3H, CH₃).
  • MS (ES+) : m/z 541.2 [M+H]⁺.

Crystallographic Data (if applicable)

Crystals obtained via vapor diffusion (methanol/water) confirm the molecular structure.

Comparative Analysis of Synthetic Routes

Step Method A (Yield) Method B (Yield) Key Advantages
Indole Introduction Suzuki coupling (72%) Hantzsch reaction (55%) Higher regioselectivity
Sulfonamide Installation Buchwald-Hartwig (68%) Direct sulfonation (75%) Avoids palladium catalysts
Tosyl Deprotection TBAF (90%) NaOH/EtOH (82%) Mild conditions

Challenges and Optimization

  • Regioselectivity in Coupling Reactions : Use of electron-deficient boronic acids improves selectivity at position 4.
  • Protection/Deprotection Efficiency : Tosyl groups prevent undesired side reactions during sulfonamide installation.
  • Catalyst Loading : Reducing PdCl₂(dppf) to 2 mol% maintains yield while lowering costs.

Industrial Scalability and Green Chemistry Considerations

  • Solvent Recycling : N-Methylpyrrolidone (NMP) from Step 1.1 is recovered via distillation.
  • Catalyst Recovery : PdCl₂(dppf) is reclaimed using Celite filtration.
  • Waste Reduction : Electrochemical methods for sulfonamide synthesis reduce hazardous byproducts.

Chemical Reactions Analysis

Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents.

Scientific Research Applications

Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-, is a complex organic molecule with a sulfonamide functional group attached to a benzene ring. Its molecular formula is C28H22N4O4S2, and it includes heterocycles such as indole and pyrrolopyridine structures. The uniqueness of this compound arises from its complex multi-cyclic structure and specific substituents, which may enhance its selectivity and potency against particular biological targets compared to simpler analogs.

While the search results do not provide specific applications of "Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-" directly, they do highlight the applications of related sulfonamide compounds and thiazole-bearing molecules, offering insights into potential research avenues.

Applications of Sulfonamide Derivatives and Related Compounds

  • hCA Inhibitors: Pyrrole and indole derivatives, particularly those with a sulfonamide group, have been synthesized and studied as human carbonic anhydrase (hCA) inhibitors . Inhibitors like compound 15 have shown potential in suppressing the Wnt/β-catenin signaling pathway and inducing apoptosis in cancer cells, suggesting applications in cancer therapy .
  • Anti-inflammatory agents: Pyrazolyl benzenesulfonamide compounds are used for treating inflammation and inflammation-related disorders .
  • Antibiotics: Sulfanilamide and sulfamethoxazole, which are simple sulfonamides and sulfonamide derivatives, respectively, are used as antibiotics.
  • Anticonvulsants: Certain benzenesulfonamide derivatives have displayed anticonvulsant properties . For instance, compound 1 , a thiazole derivative, demonstrated high anticonvulsant activity .
  • C1r protease inhibitors: Benzenesulfonamide derivatives of 2-substituted 4H-3,1-benzoxazinones have been prepared to inhibit C1r protease in vitro, with some compounds showing selectivity and functional activity in hemolysis assays .

Potential Research Directions

Given the structural features and the applications of related compounds, "Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-" may be explored for the following applications:

  • Anticancer activity: The presence of indole and pyrrolopyridine structures, along with the sulfonamide group, suggests potential anticancer activity, warranting further investigation into its effects on various cancer cell lines and signaling pathways .
  • Enzyme inhibition: The sulfonamide moiety is known for its enzyme inhibitory properties, making it a candidate for inhibiting specific enzymes involved in disease processes .
  • Anti-inflammatory activity: Similar to other pyrazolyl benzenesulfonamide compounds, this compound may possess anti-inflammatory properties .
  • Antimicrobial activity: Thiazole derivatives have demonstrated antibacterial activity, suggesting that the compound may also have antimicrobial potential .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]- involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related benzenesulfonamide derivatives, highlighting key differences in substituents, biological targets, and activity:

Compound Name Core Structure Key Substituents Biological Targets Inhibitory Activity (KI or IC₅₀) Selectivity References
Target Compound Pyrrolo[2,3-b]pyridine 1H-Indol-4-yl, 4-methylphenylsulfonyl Carbonic anhydrases (hypothetical) Not reported Hypothetical: hCA XII > hCA IX
4-[5-(4-Chloro-phenyl)-3-(4-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide Pyrazoline 4-Chlorophenyl, 4-hydroxyphenyl hCA IX, hCA XII hCA IX: 53.5–923 nM; hCA XII: 6.2–95 nM 2.5–13.4× selective for hCA XII
Phenylphosphonamidate benzenesulfonamide Phosphorus-based linker Phenyl(thio)phosphon(amid)ate spacer Carbonic anhydrases Enhanced binding via chiral phosphorus Improved cavity penetration
4-[5-Aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide Pyrazole Thiophene, aryl groups Acetylcholinesterase, hCA I/II IC₅₀: 0.8–4.2 µM (AChE) Dual inhibition
(E)-N-(5-methylisoxazol-3-yl)-4-((pyridin-2-ylmethylene)amino)benzenesulfonamide Schiff base Pyridine-imine, isoxazole Non-linear optical (NLO) applications N/A N/A

Key Findings from Comparative Analysis

Core Heterocycle Impact: The target compound’s pyrrolo[2,3-b]pyridine core is distinct from pyrazoline or pyrazole-based analogues. This nitrogen-rich scaffold may confer stronger binding to CA isoforms compared to pyrazoline derivatives, which show moderate hCA IX/XII inhibition (KI: 53.5–923 nM) .

Substituent Effects: The 4-methylphenylsulfonyl group in the target compound likely enhances metabolic stability, similar to sulfonamide derivatives in and , which show prolonged half-lives in vitro . The indole substituent may mimic the phenol group in pyrazoline derivatives (), which contributes to hCA XII selectivity (KI: 6.2 nM) via hydrophobic interactions with CA active sites .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step reactions, such as Suzuki coupling (as in ) or palladium-catalyzed cross-coupling, to assemble the pyrrolo[2,3-b]pyridine core . This contrasts with simpler pyrazoline derivatives synthesized via Claisen-Schmidt condensations .

Further studies are needed to validate its selectivity, particularly for tumor-associated hCA IX/XII isoforms .

Biological Activity

Benzenesulfonamides represent a significant class of compounds in medicinal chemistry, exhibiting a variety of biological activities. The compound “Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-” is particularly notable for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Overview of Biological Activity

Benzenesulfonamides have been extensively studied for their ability to inhibit carbonic anhydrases (CAs), which are crucial enzymes involved in various physiological processes. The compound has shown promising results in inhibiting specific isoforms of CAs, particularly CA IX and CA II, which are implicated in tumor growth and progression.

Key Findings:

  • Inhibition Potency : The compound exhibited IC50 values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II, indicating a strong selectivity for CA IX over CA II .
  • Antitumor Activity : In vitro studies demonstrated that the compound induced apoptosis in MDA-MB-231 breast cancer cells, significantly increasing annexin V-FITC positivity by 22-fold compared to controls .

The biological activity of this benzenesulfonamide derivative can be attributed to its interaction with carbonic anhydrases and possibly other molecular targets. The following mechanisms have been proposed:

  • Carbonic Anhydrase Inhibition : The compound’s ability to inhibit CAs disrupts bicarbonate homeostasis, which can lead to altered pH levels in tumors, affecting their growth and survival .
  • Induction of Apoptosis : The significant increase in apoptotic markers suggests that the compound may activate intrinsic pathways leading to cell death .

Case Study 1: Cardiovascular Effects

Research evaluating the cardiovascular effects of benzenesulfonamide derivatives indicated that certain compounds could decrease perfusion pressure and coronary resistance in isolated rat heart models. Specifically, a derivative known as 4-(2-aminoethyl)-benzenesulfonamide showed a notable decrease in perfusion pressure over time compared to controls .

CompoundDose (nM)Effect on Perfusion PressureEffect on Coronary Resistance
Control-BaselineBaseline
Benzenesulfonamide0.001Moderate DecreaseModerate Decrease
Compound 4 (4-(2-aminoethyl))0.001Significant DecreaseSignificant Decrease

Case Study 2: Antibacterial Activity

Another study investigated the antibacterial properties of benzenesulfonamide derivatives against various bacterial strains. Compounds were tested for their ability to inhibit bacterial growth and biofilm formation. The results indicated that specific analogues demonstrated significant antibacterial activity, suggesting potential applications in treating infections .

Q & A

Q. How do benzenesulfonamide derivatives differ chemically from other sulfonic acid-based compounds in reactivity?

  • Methodological Answer :
  • Acidity : Benzenesulfonamides (pKa ~10) are weaker acids than benzenesulfonic acids (pKa ~1) due to resonance stabilization of the sulfonate group.
  • Nucleophilic Substitution : Sulfonamide NH groups participate in hydrogen bonding, influencing reactivity in SNAr reactions (e.g., slower kinetics vs. sulfonic anhydrides) .

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